molecular formula C12H11F3O2 B13918770 Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate

Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate

Cat. No.: B13918770
M. Wt: 244.21 g/mol
InChI Key: JHITVSWINWOPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C₁₂H₁₁F₃O₂ and a molecular weight of 244.21 g/mol . This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to a benzoate ester. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester . The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can influence various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required .

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H11F3O2/c1-17-11(16)9-4-8(7-2-3-7)5-10(6-9)12(13,14)15/h4-7H,2-3H2,1H3

InChI Key

JHITVSWINWOPBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.